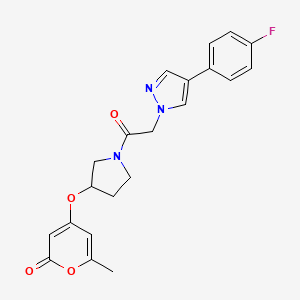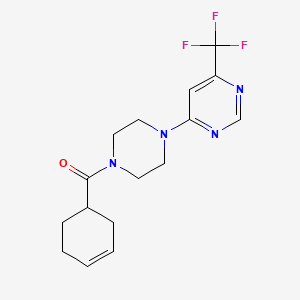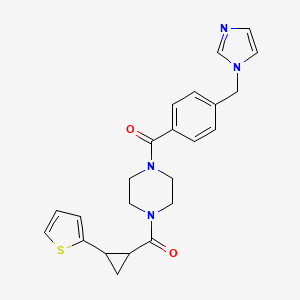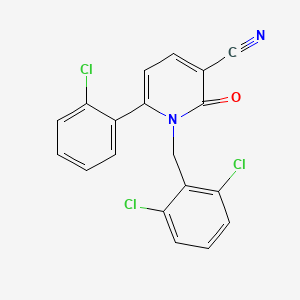
4-((1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry . These include a pyrrolidine ring, a pyrazole ring, a fluorophenyl group, and a pyranone ring. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry . The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, and fluorophenyl groups are commonly used in drug design due to their ability to form strong interactions with biological targets .
Molecular Structure Analysis
The compound’s structure suggests it could have multiple stereoisomers due to the presence of chiral centers in the pyrrolidine ring . The three-dimensional structure of the molecule could be influenced by the pyrrolidine ring’s pseudorotation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the pyranone ring could potentially undergo nucleophilic addition reactions, and the pyrrolidine ring could participate in various reactions depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .Scientific Research Applications
Glycosidase Inhibition
Polyhydroxylated pyrrolidines, including derivatives of the compound , exhibit potent α-glycosidase inhibition. These compounds are relevant in the context of metabolic disorders and diabetes management .
Antimicrobial and Anticancer Research
Efforts have been made to study the pharmacological activities of newly synthesized derivatives of the compound. Researchers investigate their potential as antimicrobial and anticancer agents, aiming to combat drug resistance by pathogens and cancer cells .
Boron-Containing Pyrrolidine Derivatives
Functionalized pyrrolidine derivatives, such as boron-containing analogs, have been explored. For instance, the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine demonstrates the versatility of this scaffold .
Future Directions
properties
IUPAC Name |
4-[1-[2-[4-(4-fluorophenyl)pyrazol-1-yl]acetyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-14-8-19(9-21(27)28-14)29-18-6-7-24(12-18)20(26)13-25-11-16(10-23-25)15-2-4-17(22)5-3-15/h2-5,8-11,18H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIOZTCOEJZDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2417407.png)
![N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2417408.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2417410.png)


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2417415.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2417416.png)
![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2417419.png)
![tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2417420.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2417421.png)